RsaA protein, Caulobacter crescentus

Catalog No.
S1829985
CAS No.
147205-98-9
M.F
C8H13NO3
M. Wt
0
Availability
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RsaA protein, Caulobacter crescentus

CAS Number

147205-98-9

Product Name

RsaA protein, Caulobacter crescentus

Molecular Formula

C8H13NO3

Molecular Weight

0

Synonyms

RsaA protein, Caulobacter crescentus

RsaA is a surface layer protein (SLP) found in Caulobacter crescentus, a Gram-negative bacterium notable for its unique cell cycle and morphology. This protein is the sole component of the S-layer in C. crescentus, which serves as a protective and structural feature of the bacterial cell envelope. The RsaA protein has a molecular weight of approximately 98 kDa and is characterized by a bipartite domain structure, consisting of an N-terminal domain involved in lipopolysaccharide binding and a C-terminal domain responsible for crystallization into a hexagonal lattice .

RsaA undergoes calcium-dependent polymerization, which is crucial for its assembly into the S-layer. The presence of divalent cations, particularly calcium ions, triggers the formation of two-dimensional sheets of RsaA, facilitating its self-assembly into a stable lattice structure on the bacterial surface. This process involves multiple steps, including nucleation and crystallization, where the C-terminal domain forms the lattice while the N-terminal domain contributes to nucleation dynamics .

The primary biological role of RsaA is to form a protective S-layer that enhances the mechanical stability of C. crescentus and acts as a barrier against environmental stresses. Additionally, it plays roles in cell division and growth regulation by coordinating with other cellular processes during the bacterial cell cycle. The S-layer is also involved in interactions with external molecules, potentially influencing pathogenicity and environmental adaptability .

RsaA is synthesized within C. crescentus through standard protein synthesis pathways involving transcription and translation. The protein is produced in significant quantities, constituting about 10% to 31% of total cellular protein content. Its synthesis is tightly regulated to prevent accumulation within the cytoplasm, which could disrupt cellular function . Purification methods for RsaA typically involve acid extraction techniques that yield large amounts of functional protein suitable for structural studies .

Research on RsaA has implications in various fields:

  • Biotechnology: Understanding RsaA's self-assembly properties can lead to applications in nanotechnology for creating new materials.
  • Medicine: Insights into S-layer proteins like RsaA may contribute to developing novel antimicrobial strategies or vaccine candidates.
  • Environmental Science: Studying C. crescentus and its S-layer can provide insights into microbial survival mechanisms in oligotrophic environments .

Studies have shown that RsaA interacts with lipopolysaccharides on the bacterial surface, anchoring itself to the membrane and facilitating S-layer assembly. The interaction between RsaA and calcium ions is critical for its structural integrity and function. Furthermore, research utilizing fluorescence microscopy and electron cryotomography has provided insights into how RsaA localization changes during the cell cycle, highlighting its dynamic role in cellular architecture .

RsaA shares similarities with other surface layer proteins from various bacterial species, including:

  • SbpA from Bacillus subtilis: Another well-studied S-layer protein that forms a paracrystalline structure but differs in its assembly mechanism and environmental triggers.
  • RsaFa/RsaFb from Caulobacter crescentus: Homologous outer membrane proteins that have overlapping functions but are distinct from RsaA in their structural properties and roles.
  • S-layer proteins from Lactobacillus spp.: These proteins also form protective layers but are adapted to different environmental conditions and have different biochemical properties.
CompoundSourceKey FeaturesUnique Aspects
RsaACaulobacter crescentusForms hexagonal lattice; calcium-dependentSole SLP; significant role in cell cycle
SbpABacillus subtilisParacrystalline structure; diverse functionsDifferent assembly mechanism
RsaFa/RsaFbCaulobacter crescentusHomologous proteins; redundant functionsDistinct from RsaA; different structural roles
S-layer proteinsLactobacillus spp.Adapted to acidic environments; protectiveVariability in environmental adaptation

RsaA's unique combination of structural characteristics, regulatory mechanisms, and functional roles distinguishes it within this group of similar compounds, making it a focal point for further research on bacterial surface layers .

Dates

Modify: 2023-07-20

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